1,3-Dimethyl-2-(prop-2-YN-1-YL)benzene
Description
Structure
3D Structure
Properties
IUPAC Name |
1,3-dimethyl-2-prop-2-ynylbenzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12/c1-4-6-11-9(2)7-5-8-10(11)3/h1,5,7-8H,6H2,2-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKZMWMXMZDPNIG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)CC#C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Strategies for 1,3 Dimethyl 2 Prop 2 Yn 1 Yl Benzene and Its Derivatives
Transition-Metal-Catalyzed Formation of Aryl-Alkyne Bonds
Transition-metal catalysis is a cornerstone in the synthesis of aryl-alkynes, providing efficient and selective pathways to form carbon-carbon bonds. numberanalytics.com Key among these are palladium- and copper-catalyzed reactions, which have been extensively developed for their broad applicability and functional group tolerance.
Optimizing Sonogashira Cross-Coupling for Propargylarene Synthesis
The Sonogashira cross-coupling reaction is a powerful and widely used method for the synthesis of aryl alkynes from aryl halides and terminal alkynes. numberanalytics.comorganic-chemistry.org This reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base. numberanalytics.comorganic-chemistry.org The synthesis of a propargylarene like 1,3-Dimethyl-2-(prop-2-yn-1-yl)benzene would involve the coupling of a 2-halo-1,3-dimethylbenzene with propargyl alcohol or a related propargyl derivative.
Optimization of the Sonogashira reaction is crucial for achieving high yields and minimizing side products. Key parameters that are often adjusted include the choice of catalyst and ligands, solvent, base, and reaction temperature. Recent advancements have focused on developing more sustainable protocols, such as using water as a solvent, which can accelerate the reaction rate due to hydrophobic effects. kaust.edu.salookchem.com Copper-free Sonogashira protocols have also gained attention to create more environmentally friendly methods. researchgate.net
Table 1: Parameters for Optimizing Sonogashira Cross-Coupling Reactions
| Parameter | Considerations for Optimization | Potential Impact |
| Catalyst System | Screening of various palladium sources (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂) and copper(I) co-catalysts (e.g., CuI). Development of copper-free systems. numberanalytics.comresearchgate.net | Catalyst choice significantly affects reaction efficiency, scope, and conditions required. |
| Ligands | Use of phosphine (B1218219) ligands or N-heterocyclic carbenes to stabilize the palladium catalyst and facilitate the catalytic cycle. researchgate.net | Ligands can improve catalyst stability and reactivity, especially for less reactive aryl chlorides. researchgate.net |
| Base | Amine bases like triethylamine (B128534) or diisopropylethylamine are commonly used to neutralize the HX produced. kaust.edu.sa | The choice and amount of base can influence reaction rate and prevent side reactions. |
| Solvent | A range of organic solvents can be used, with recent developments focusing on greener alternatives like water. lookchem.comresearchgate.net | Solvent choice affects substrate solubility and can influence reaction kinetics. |
| Temperature | Optimization of reaction temperature to ensure efficient coupling without thermal degradation of starting materials or products. numberanalytics.com | Lower temperatures are often desirable for sustainability and to improve selectivity. kaust.edu.sa |
This table provides a summary of key parameters that can be adjusted to optimize the Sonogashira cross-coupling reaction for the synthesis of propargylarenes.
Palladium-Catalyzed Arylation and Alkynylation Protocols
Beyond the traditional Sonogashira reaction, various other palladium-catalyzed methods are available for the synthesis of aryl-alkynes. These protocols often offer alternative routes that may be advantageous for specific substrates. For instance, palladium-catalyzed C-H alkynylation allows for the direct coupling of an alkyne with an unactivated C-H bond on the aromatic ring, bypassing the need for a pre-functionalized aryl halide. researchgate.net
These reactions often employ a directing group to guide the palladium catalyst to a specific C-H bond, ensuring regioselectivity. researchgate.net While this approach is powerful, the synthesis of this compound via C-H activation would require a suitable directing group to be installed on the 1,3-dimethylbenzene substrate.
Copper-Catalyzed Approaches to C-C Bond Formation
Copper catalysis offers a cost-effective and abundant alternative to palladium for the formation of C-C bonds. nih.gov Copper(I) catalysts can facilitate the coupling of aryl halides with terminal alkynes, in a manner similar to the Sonogashira reaction, and are often used as the co-catalyst in that very reaction. numberanalytics.comresearchgate.net
Furthermore, copper-catalyzed reactions can be used in the propargylation of various nucleophiles. For example, copper can catalyze the reaction of Grignard reagents with propargylic electrophiles. organic-chemistry.org In the context of synthesizing this compound, a 2-halomethyl-1,3-dimethylbenzene could potentially be coupled with an alkynyl nucleophile in the presence of a copper catalyst. Additionally, copper-catalyzed systems have been developed for the α-functionalization of nitroalkanes with propargyl bromides. nih.gov
Nucleophilic Substitution Reactions in Propargylarene Synthesis
Nucleophilic substitution is a fundamental reaction in organic synthesis and provides a direct route to propargylarenes. youtube.com This strategy typically involves the reaction of an organometallic nucleophile, such as a Grignard or organolithium reagent derived from 1,3-dimethylbenzene, with a propargyl electrophile like propargyl bromide or tosylate.
A key challenge in this approach is the potential for the propargyl/allenyl organometallic reagents to act as ambident nucleophiles, which can lead to the formation of allenic side products. mdpi.com However, careful control of reaction conditions can often favor the desired propargylic product. The synthesis of 3-propargylated 3-aminooxindoles has been demonstrated via the zinc-mediated propargylation of isatin-derived imines with propargyl bromide, showcasing the utility of this approach. mdpi.com
Regioselective Functionalization of Dimethylbenzene Substrates
A critical aspect of synthesizing this compound is the ability to selectively functionalize the C-2 position of the 1,3-dimethylbenzene (m-xylene) ring. The two methyl groups direct electrophilic aromatic substitution to the C-4 and C-6 positions, and to a lesser extent, the C-2 position. masterorganicchemistry.com Therefore, specialized strategies are required to achieve the desired ortho-substitution.
Strategies for Controlling Ortho-Substitution in 1,3-Dimethylbenzene
Directed ortho-metalation (DoM) is a powerful strategy for achieving regioselective substitution at a position ortho to a directing metalation group (DMG). wikipedia.orgorganic-chemistry.org In this reaction, a DMG, which is typically a Lewis basic functional group, coordinates to an organolithium reagent, directing deprotonation to the adjacent ortho position. wikipedia.orgbaranlab.org This creates a stabilized aryllithium intermediate that can then react with an electrophile. baranlab.org
For 1,3-dimethylbenzene, introducing a suitable DMG at the C-1 or C-3 position would be the first step. The choice of the DMG is critical, as it must effectively direct the lithiation to the C-2 position. The cooperative effect of two DMGs at the 1 and 3 positions can strongly direct lithiation to the position between them. baranlab.org Once the 2-lithiated-1,3-dimethylbenzene is formed, it can be quenched with a suitable propargyl electrophile to yield the target molecule. The regioselectivity of lithiation in 1,3-disubstituted benzenes can be influenced by factors such as the nature of the substituents, the base used, and the reaction conditions. lookchem.comresearchgate.net
Table 2: Common Directing Metalation Groups (DMGs) for DoM Reactions
| DMG Class | Examples |
| Strong DMGs | -CONR₂, -SO₂NR₂, -OCONR₂ |
| Moderate DMGs | -OMe, -NR₂ |
| Weak DMGs | -F, -Cl |
This table, with information from Organic Chemistry Portal, lists examples of directing metalation groups categorized by their directing strength in ortho-lithiation reactions. organic-chemistry.org
Impact of Steric and Electronic Factors on Aryl Functionalization
The functionalization of the 1,3-dimethylbenzene scaffold to introduce a propargyl group at the C-2 position is profoundly influenced by the inherent steric and electronic properties of the aryl ring. The two methyl groups are electron-donating, which activates the aromatic ring toward electrophilic substitution and directs incoming groups to the ortho and para positions (C-4, C-6, and C-2). However, the C-2 position is flanked by both methyl groups, creating significant steric hindrance that complicates direct functionalization.
Electronic Effects: The methyl groups exhibit a positive inductive effect (+I) and hyperconjugation, increasing the electron density of the aromatic ring. This makes the ring more nucleophilic and susceptible to attack by electrophiles. The directing influence of two meta-positioned methyl groups strongly activates the C-4 and C-6 positions, as well as the C-2 position.
Steric Effects: The primary challenge in synthesizing this compound is overcoming the steric hindrance imposed by the two ortho-methyl groups. This steric crowding can prevent bulky reagents or catalyst complexes from accessing the C-2 position, leading to low yields or favoring substitution at the less hindered C-4 or C-5 positions. nih.gov Consequently, synthetic strategies must employ either highly reactive intermediates that are less sensitive to steric bulk or catalytic systems with specific ligand architectures designed to operate in sterically demanding environments. nih.gov For instance, in transition-metal-catalyzed cross-coupling reactions, the choice of ligand is critical to facilitate oxidative addition and reductive elimination at the congested C-2 position. researchgate.net
| Factor | Effect on Aryl Ring | Impact on C-2 Functionalization | Impact on C-4/C-6 Functionalization |
|---|---|---|---|
| Electronic | Activating (Ortho-, Para-directing) | Electronically favored but sterically disfavored. | Strongly favored electronically and sterically accessible. |
| Steric | Increased bulk around C-2 | Significantly hindered, requiring specialized catalysts or harsh conditions. | Unhindered and readily accessible. |
Innovative Synthetic Pathways to this compound Analogs
Given the challenges of direct propargylation at the C-2 position, modern synthetic chemistry relies on powerful cross-coupling reactions and other innovative methods to construct the target molecule and its analogs. These pathways typically begin with a pre-functionalized m-xylene (B151644) derivative, such as 2-bromo-1,3-dimethylbenzene.
Sonogashira Coupling: This palladium-catalyzed reaction is a cornerstone for forming C(sp²)-C(sp) bonds by coupling an aryl halide with a terminal alkyne. researchgate.net To synthesize analogs, 2-bromo-1,3-dimethylbenzene can be coupled with a suitable terminal alkyne in the presence of a palladium catalyst, a copper(I) co-catalyst, and a base. For sterically hindered substrates, the choice of a bulky, electron-rich phosphine ligand is crucial for achieving high yields. researchgate.net Copper-free Sonogashira protocols have also been developed to avoid issues with homocoupling of the alkyne partner. nih.gov
Negishi Coupling: The Negishi coupling provides a robust alternative, reacting an organozinc reagent with an organic halide in the presence of a nickel or palladium catalyst. wikipedia.org For the synthesis of the target compound, propargylzinc bromide would be coupled with 2-bromo-1,3-dimethylbenzene. This reaction is particularly effective for creating C(sp²)-C(sp³) bonds and is often tolerant of a wide range of functional groups. nih.govorganic-chemistry.org The use of specialized ligands can effectively promote the desired cross-coupling over side reactions like β-hydride elimination. mit.edu
Direct C-H Functionalization: Emerging strategies aim for the direct coupling of a C-H bond with a coupling partner, avoiding the need for pre-halogenation of the aromatic ring. While challenging for the sterically hindered C-2 position of m-xylene, palladium-catalyzed ortho-alkynylation of benzoic acids has been reported, suggesting that directing-group strategies could be adapted to achieve functionalization at the desired position. nih.gov
Other Propargylation Methods: Direct Friedel-Crafts type propargylation using propargyl halides or alcohols with a Lewis acid catalyst is a classical approach, though it often suffers from poor regioselectivity with activated rings like m-xylene. rsc.org More modern methods, such as the copper-catalyzed, manganese-mediated propargylation of aldehydes with propargyl bromides, demonstrate innovative ways to generate propargylating agents that could potentially be adapted for aryl substrates. d-nb.infonih.gov
| Method | Aryl Substrate | Propargyl Source | Typical Catalyst System | Advantages |
|---|---|---|---|---|
| Sonogashira Coupling | Aryl Halide (e.g., 2-bromo-1,3-dimethylbenzene) | Terminal Alkyne | Pd complex, Cu(I) salt, Base | High reliability, broad alkyne scope. organic-chemistry.org |
| Negishi Coupling | Aryl Halide | Propargylzinc Halide | Pd or Ni complex | Excellent for C(sp²)-C(sp³) bonds, high functional group tolerance. nih.gov |
| Friedel-Crafts Alkylation | Aryl Ring (e.g., m-xylene) | Propargyl Halide/Alcohol | Lewis Acid (e.g., AlCl₃, BF₃·Et₂O) | Direct, avoids pre-functionalization. rsc.org |
Considerations for Scalable and Sustainable Synthesis Methodologies
Transitioning the synthesis of this compound and its derivatives from laboratory-scale to industrial production requires a focus on methodologies that are not only efficient but also scalable, safe, and environmentally sustainable.
Recyclable Catalysts: A major focus of green chemistry is the development of recyclable catalytic systems to minimize waste and cost. nih.gov For aryl alkyne synthesis, this includes using heterogeneous catalysts where the active metal (e.g., palladium or copper) is immobilized on a solid support like silica, carbon, or a metal-organic framework (MOF). mdpi.comrsc.org These catalysts can be easily separated from the reaction mixture by filtration and reused multiple times without significant loss of activity, streamlining the purification process. researchgate.net
Atom Economy and Process Intensification: Synthetic routes with high atom economy, where a maximum number of atoms from the reactants are incorporated into the final product, are inherently more sustainable. rsc.org Cross-coupling reactions are generally more atom-economical than classical methods that use stoichiometric reagents. Furthermore, process intensification through technologies like continuous flow chemistry offers significant advantages. unicam.it Flow reactors provide superior control over reaction parameters (temperature, pressure, mixing), enhance safety by minimizing the volume of hazardous reagents at any given time, and can be readily scaled by operating the system for longer durations. thieme-connect.deresearchgate.net
Solvent and Energy Considerations: The principles of green chemistry also advocate for minimizing the use of hazardous organic solvents and reducing energy consumption. chu.edu.cn Research into performing cross-coupling reactions in greener solvents, such as water or bio-derived solvents, is ongoing. Additionally, alternative energy sources like microwave irradiation can often accelerate reaction rates, leading to shorter reaction times, reduced energy usage, and cleaner reaction profiles compared to conventional heating. acs.org
| Approach | Description | Advantages for Scalability & Sustainability |
|---|---|---|
| Heterogeneous Catalysis | Catalyst is immobilized on a solid support (e.g., silica, polymers, MOFs). mdpi.com | Easy separation and catalyst recycling; reduced metal contamination in product; simplified purification. nih.gov |
| Flow Chemistry | Reactions are performed in a continuously flowing stream through a reactor. unicam.it | Enhanced safety and control; rapid optimization; easy scalability; potential for multi-step telescoping. thieme-connect.de |
| Microwave-Assisted Synthesis | Use of microwave irradiation for rapid, uniform heating. | Dramatically reduced reaction times; improved yields; lower energy consumption. acs.org |
Exploration of Chemical Reactivity and Transformation Mechanisms of 1,3 Dimethyl 2 Prop 2 Yn 1 Yl Benzene
Cycloaddition Chemistry of the Alkyne Moiety
The terminal C≡C triple bond in 1,3-Dimethyl-2-(prop-2-YN-1-YL)benzene is an electron-rich system capable of undergoing several types of cycloaddition reactions. These reactions are fundamental in synthetic chemistry for the construction of heterocyclic and carbocyclic ring systems.
The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a premier example of "click chemistry," a class of reactions known for their reliability, high yields, and simplicity. glenresearch.com This reaction involves the 1,3-dipolar cycloaddition between an azide (B81097) and a terminal alkyne, such as the one present in this compound, to form a stable 1,2,3-triazole ring. acs.org
The key feature of the CuAAC reaction is its exceptional regioselectivity. In contrast to the uncatalyzed thermal Huisgen cycloaddition which yields a mixture of 1,4- and 1,5-regioisomers, the copper(I) catalyst exclusively directs the reaction to form the 1,4-disubstituted 1,2,3-triazole . nih.govrsc.org The mechanism is understood to involve the formation of a copper(I) acetylide intermediate, which then reacts with the azide. acs.orgnih.gov This catalytic cycle proceeds under mild conditions and tolerates a wide variety of functional groups, making it a powerful tool for chemical synthesis and bioconjugation. rsc.org For this compound, reaction with an organic azide (R-N₃) in the presence of a copper(I) source would yield a single 1,4-disubstituted triazole product.
Table 1: Key Features of the CuAAC Reaction
| Feature | Description |
|---|---|
| Reactants | Terminal Alkyne (e.g., this compound) + Organic Azide |
| Catalyst | Copper(I) species, often generated in situ from CuSO₄ and a reducing agent (e.g., sodium ascorbate). nih.govnih.gov |
| Product | 1,4-disubstituted 1,2,3-triazole. researchgate.net |
| Regioselectivity | Exclusive formation of the 1,4-isomer. nih.gov |
| Reaction Conditions | Typically mild, often at room temperature in various solvents. nih.gov |
As a complementary method to CuAAC, the Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) provides access to the alternative 1,5-disubstituted 1,2,3-triazole regioisomer. acs.orgchesci.com This reaction utilizes ruthenium(II) complexes, such as [Cp*RuCl] compounds, as catalysts. organic-chemistry.orgresearchgate.netnih.gov
Unlike the copper-catalyzed variant, the RuAAC mechanism does not proceed through a metal acetylide intermediate. Instead, it is proposed to involve the oxidative coupling of the azide and alkyne to form a six-membered ruthenacycle intermediate. organic-chemistry.orgresearchgate.netnih.gov This intermediate then undergoes reductive elimination to furnish the 1,5-triazole product. organic-chemistry.orgresearchgate.net The reaction is highly effective for both terminal alkynes, like this compound, and internal alkynes. organic-chemistry.orgnih.gov The ability to selectively generate the 1,5-regioisomer significantly broadens the synthetic utility of the azide-alkyne cycloaddition, allowing for the creation of structurally diverse triazole-containing molecules. researchgate.net
Table 2: Comparison of CuAAC and RuAAC for Terminal Alkynes
| Parameter | Copper(I)-Catalyzed (CuAAC) | Ruthenium(II)-Catalyzed (RuAAC) |
|---|---|---|
| Catalyst | Copper(I) salts/complexes | [CpRuCl] complexes (e.g., CpRuCl(PPh₃)₂) organic-chemistry.orgresearchgate.net |
| Product Regioisomer | 1,4-disubstituted 1,2,3-triazole nih.gov | 1,5-disubstituted 1,2,3-triazole acs.orgresearchgate.net |
| Mechanistic Intermediate | Copper(I) acetylide nih.gov | Six-membered ruthenacycle organic-chemistry.orgresearchgate.net |
| Internal Alkyne Reactivity | Generally limited researchgate.net | Effective organic-chemistry.orgnih.gov |
Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) is a catalyst-free cycloaddition that relies on the high ring strain of a cyclic alkyne to accelerate the reaction with an azide. magtech.com.cnd-nb.info This bioorthogonal reaction is valued for its ability to proceed in biological systems without the need for potentially toxic metal catalysts. magtech.com.cn
The alkyne in this compound is linear and unstrained, and therefore it would not readily participate in SPAAC under standard conditions. For this compound to be involved in a SPAAC reaction, it would need to react with a modified azide that contains the necessary strain for the catalyst-free reaction, or the alkyne moiety itself would need to be synthetically converted into a strained cyclic system, such as a cyclooctyne. magtech.com.cnwur.nl The driving force of the reaction is the release of ring strain in the cycloalkyne upon forming the more stable triazole ring. magtech.com.cnd-nb.info
The Diels-Alder reaction is a [4+2] cycloaddition that typically occurs between a conjugated diene and a substituted alkene or alkyne, known as the dienophile. youtube.com The reactivity of the dienophile is crucial, and it is generally enhanced by the presence of electron-withdrawing groups.
The terminal alkyne in this compound is electronically neutral and, as such, is generally considered a poor dienophile for Diels-Alder reactions. beilstein-journals.org Cycloaddition with common dienes would likely require harsh conditions, such as high temperatures or pressures, and may result in low yields or competing side reactions. To enhance its reactivity, the propargylarene system would need to be modified with electron-withdrawing substituents adjacent to or in conjugation with the triple bond. Without such activation, the participation of this compound in Diels-Alder reactions is expected to be unfavorable.
Intramolecular Reactions Involving the Propargylarene System
The spatial arrangement of the propargyl group and the dimethyl-substituted benzene (B151609) ring allows for intramolecular reactions, leading to the formation of new fused ring systems.
Palladium-catalyzed intramolecular hydroarylation is a powerful method for constructing carbocycles. In the case of propargylarene systems like this compound, this transformation can be used to synthesize substituted indene (B144670) derivatives. Indenes are bicyclic hydrocarbons consisting of a benzene ring fused to a cyclopentene (B43876) ring. nih.gov
The reaction involves the addition of a C-H bond from the aromatic ring across the alkyne's triple bond. For this compound, the reaction would proceed via cyclization involving one of the ortho C-H bonds of the benzene ring relative to the propargyl substituent. The palladium catalyst facilitates this process, which typically involves steps like oxidative addition, migratory insertion, and reductive elimination. This cyclization would lead to the formation of a substituted indene skeleton. The specific substitution pattern on the resulting indene would depend on which ortho C-H bond participates in the cyclization. This synthetic strategy provides an efficient route to polycyclic aromatic structures from readily available starting materials. acs.orguoa.gr
Table 3: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| Indene |
| Copper(I) sulfate |
| Sodium ascorbate |
Rearrangement Reactions of Aryl Propargyl Ethersnih.govmedwinpublishers.com
While this compound is an all-carbon aromatic alkyne, its structural analogues, aryl propargyl ethers (APEs), are renowned for undergoing researchgate.netresearchgate.net-sigmatropic rearrangements, most notably the Claisen rearrangement. This reaction serves as a powerful tool for carbon-carbon bond formation and the synthesis of complex molecular frameworks. The classic aromatic Claisen rearrangement of an APE involves a concerted, pericyclic transition state, leading to an ortho-allenyl cyclohexadienone intermediate. nsf.gov This intermediate is not stable and rapidly undergoes subsequent reactions.
Computational studies using Density Functional Theory (DFT) have elucidated the mechanistic pathways following the initial researchgate.netresearchgate.net-sigmatropic shift. For an unsymmetrical APE, the rearrangement can occur at two different ortho positions. The subsequent reaction cascade is highly dependent on the substitution pattern of the aromatic ring. nsf.gov If the rearrangement occurs at an unsubstituted ortho-carbon, the allenyl intermediate typically tautomerizes to a phenol, which then undergoes an electrocyclization to form a benzopyran. nsf.govacs.org Conversely, rearrangement to a substituted ortho-carbon can lead to different products, such as tricyclic cores. acs.org
researchgate.netresearchgate.net-Sigmatropic Rearrangement : The rate-determining step, involving a highly ordered cyclic transition state, converts the aryl propargyl ether to an ortho-allenyl cyclohexadienone intermediate. researchgate.netairitilibrary.com
Tautomerization : The ketone of the intermediate tautomerizes to the more stable enol form.
1,5-Hydride Shift : A hydrogen atom shifts to form a conjugated diene.
Electrocyclization : A 6π-electrocyclization reaction occurs to form the final benzopyran ring system. nsf.gov
DFT calculations have shown that the activation energy for the initial researchgate.netresearchgate.net-sigmatropic rearrangement is significant, often in the range of 37-39 kcal/mol, which is consistent with the high temperatures typically required for these reactions. researchgate.netairitilibrary.com The specific pathway and final products can be influenced by substituents on both the aromatic ring and the propargyl group. nsf.gov
| Reaction Step | Intermediate/Product | Key Mechanistic Feature | Reference |
| Initial Rearrangement | ortho-Allenyl cyclohexadienone | researchgate.netresearchgate.net-Sigmatropic shift | nsf.gov |
| Tautomerization | Phenolic allene | Keto-enol tautomerization | nsf.gov |
| Hydrogen Shift | Conjugated diene | 1,5-Hydride shift | nsf.gov |
| Cyclization | Benzopyran | 6π-Electrocyclization | nsf.gov |
| This table outlines the generalized mechanistic steps for the Claisen rearrangement of aryl propargyl ethers leading to benzopyran formation. |
A related transformation for all-carbon systems like this compound is the Cope rearrangement, which is the carbon-analogue of the Claisen rearrangement. researchgate.netmasterorganicchemistry.com The aromatic Cope rearrangement involves a 1,5-diene system where one of the double bonds is part of an aromatic ring. nih.gov While kinetically challenging due to the disruption of aromaticity, this rearrangement can provide a pathway for arene functionalization. nih.gov
Annulation Reactions for Heterocyclic and Carbocyclic Scaffoldsacs.orgacs.org
The propargyl and dimethylbenzene moieties in this compound provide reactive sites for annulation reactions, enabling the construction of fused ring systems. These reactions are valuable for synthesizing polycyclic aromatic hydrocarbons and heterocycles.
One powerful strategy involves palladium-catalyzed cascade reactions. For instance, an arene/alkyne annulation can proceed through a sequence involving C-H bond activation and cyclization. A proposed mechanism involves the formation of a vinylpalladium species via a 6-exo-dig cyclization, followed by a second C-H activation of the aromatic ring to form a palladacycle. Reductive elimination then yields the final annulated product, regenerating the palladium(II) catalyst. datapdf.com
Arynes, highly reactive intermediates generated in situ, can also participate in annulation reactions with the alkyne portion of the molecule. Mechanistic investigations into palladium-catalyzed aryne annulations suggest a catalytic cycle that can involve oxidative addition of a triflate precursor to Pd(0), aryne generation, and subsequent annulation. nih.gov These reactions can be used to construct complex polycyclic frameworks.
Intramolecular cyclization reactions of related arylpropargyl amides have been shown to produce benz[f]isoindoline derivatives. The proposed mechanism involves the formation of an allenic intermediate, which then undergoes an intramolecular Diels-Alder reaction, followed by proton transfer and oxidation to furnish the aromatic product. rsc.org Such strategies highlight the potential of the propargyl group to participate in cycloadditions for the synthesis of nitrogen-containing heterocycles.
| Annulation Strategy | Key Intermediate | Resulting Scaffold | Reference |
| Palladium-Catalyzed Arene/Alkyne Annulation | Vinylpalladium species, Palladacycle | Fused Carbocycles (e.g., Fluorenes) | datapdf.com |
| Aryne Annulation | Aryne-Palladium Complex | Fused Carbocycles | nih.gov |
| Intramolecular Diels-Alder | Allenic intermediate | Fused Heterocycles (e.g., Benz[f]isoindolines) | rsc.org |
| This table summarizes different annulation strategies applicable to aryl-alkyne systems for the construction of complex scaffolds. |
Catalytic Functionalization of the Aromatic Ring and Alkyne
C-H Activation and Direct Arylation/Alkenylation of Dimethylbenzenenih.gov
The aromatic ring of this compound is susceptible to direct functionalization via transition-metal-catalyzed C-H activation. This approach avoids the pre-functionalization of substrates often required in traditional cross-coupling reactions like Suzuki or Stille couplings. Palladium catalysis is commonly employed for the direct arylation of simple arenes, including xylenes. rsc.org
The reaction typically involves a palladium(II) catalyst, an aryl halide (or triflate) as the coupling partner, a base, and often a specialized ligand. While various mechanisms have been proposed, a common pathway involves the concerted metalation-deprotonation (CMD) step, where the palladium catalyst cleaves the aromatic C-H bond. The resulting arylpalladium intermediate then undergoes oxidative addition with the aryl halide, followed by reductive elimination to form the biaryl product and regenerate the active catalyst.
For 1,3-dimethylbenzene (m-xylene), direct arylation can occur at several positions. The regioselectivity is influenced by steric and electronic factors, as well as the specific catalyst system used. The C-2 position is sterically hindered by the two methyl groups and the propargyl substituent. The C-4 and C-6 positions are ortho to one methyl group and para to the other, making them electronically activated and sterically accessible. The C-5 position, being meta to both methyl groups, is generally the least reactive. Palladium pincer complexes have shown high efficiency in catalyzing direct arylation reactions, sometimes operating through a Pd(II)-Pd(IV) catalytic cycle. nih.gov
Direct C-H alkenylation follows a similar principle, coupling the aromatic C-H bond with an alkene. The mechanism often involves the formation of a palladacycle intermediate, which then undergoes a Heck-type reaction with the alkene coupling partner. masterorganicchemistry.com
Hydration, Hydroamination, and Halogenation of the Triple Bond
The terminal alkyne of this compound is a versatile functional group that readily undergoes addition reactions.
Hydration : The addition of water across the triple bond, typically catalyzed by mercury(II) salts or, more recently, gold complexes, yields a carbonyl compound. For a terminal alkyne, the reaction follows Markovnikov's rule, producing a methyl ketone. mdpi.com Gold(I) catalysts are particularly effective, proceeding through the π-activation of the alkyne. acs.org This makes the alkyne susceptible to nucleophilic attack by water, forming a vinylgold intermediate. Protonolysis of the C-Au bond yields an enol, which rapidly tautomerizes to the more stable ketone. rsc.org Neutral gold(I) complexes, such as [(IPr)AuCl], have been shown to be highly effective catalysts for this transformation. acs.org
Hydroamination : This reaction involves the addition of an N-H bond across the alkyne. The mechanism is highly dependent on the catalyst used. Late transition metals, like rhodium or gold, typically activate the alkyne towards nucleophilic attack by the amine. acs.orgfrontiersin.org An alternative pathway involves the formation of a metal-vinylidene intermediate, which is then attacked by the amine. nih.govacs.org For aromatic terminal alkynes reacting with anilines, Rh(III) catalysts can promote the formation of ketimines. acs.org The reaction produces the Markovnikov addition product, which can be subsequently reduced to the corresponding amine.
Halogenation : Alkynes react with halogens such as Br₂ and Cl₂ in a stepwise manner. The first addition yields a dihaloalkene, which can then react with a second equivalent of the halogen to produce a tetrahaloalkane. chemistrysteps.com The mechanism of the first addition is believed to proceed through a cyclic halonium ion intermediate, similar to the halogenation of alkenes. masterorganicchemistry.com The nucleophilic attack of the halide ion on this bridged intermediate results in anti-addition, leading to the formation of a trans-dihaloalkene. organicchemistrytutor.comlibretexts.org
| Reaction | Catalyst/Reagent | Product Type | Regioselectivity | Reference |
| Hydration | Au(I) complexes (e.g., [(IPr)AuCl]) | Methyl Ketone | Markovnikov | acs.orgmdpi.com |
| Hydroamination | Rh(III) or Au(I) complexes | Imine / Enamine | Markovnikov | acs.orgfrontiersin.org |
| Halogenation | Br₂, Cl₂ | trans-Dihaloalkene, then Tetrahaloalkane | N/A | masterorganicchemistry.comchemistrysteps.com |
| This table details common functionalizations of the terminal alkyne group in this compound. |
Mechanistic Investigations of this compound Transformationsnih.govacs.orgpsu.edu
Understanding the reaction mechanisms of this compound is crucial for controlling product selectivity and developing new synthetic methodologies. Computational chemistry, particularly DFT, has become an indispensable tool for elucidating the complex energy landscapes of these transformations.
For the analogous aryl propargyl ether rearrangements, DFT studies have confirmed that the initial researchgate.netresearchgate.net-sigmatropic shift is the rate-determining step, with a high activation barrier that explains the need for thermal conditions. airitilibrary.com These studies also map out the subsequent, lower-energy pathways, such as tautomerization and electrocyclization, that lead to the final products. nsf.gov The reversibility of the initial Claisen rearrangement can also play a role in product distribution, allowing for the preferential formation of the thermodynamically more stable product at elevated temperatures. acs.org
In catalytic C-H activation, kinetic isotope effect (KIE) studies are often used to determine if C-H bond cleavage is involved in the rate-determining step. A significant KIE value (kH/kD > 1) suggests that this is the case. For palladium-catalyzed arene/alkyne annulations, a KIE of ~1.9 has been observed, supporting a mechanism where C-H activation is a key step. datapdf.com Mechanistic models for aryne annulation have been refined using multivariate linear regression, showing that regioselectivity depends on an interplay of steric and electronic properties of both the aryne and the catalyst's ligand. nih.gov
Mechanistic proposals for the hydroamination of terminal alkynes vary. For late transition metals, evidence often points to the nucleophilic attack of the amine on the metal-activated alkyne. acs.orgfrontiersin.org However, alternative pathways, such as those involving metal-amido or metal-vinylidene intermediates, are also plausible and may operate depending on the specific metal and reaction conditions. nih.govacs.org These distinct mechanisms can lead to different regiochemical outcomes (Markovnikov vs. anti-Markovnikov).
By combining experimental evidence, such as kinetic studies and product analysis, with theoretical calculations, a detailed picture of the reaction coordinates, transition state structures, and intermediate stabilities can be constructed, providing deep insight into the reactivity of this compound.
Advanced Spectroscopic and Structural Characterization of 1,3 Dimethyl 2 Prop 2 Yn 1 Yl Benzene and Its Reaction Products
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
High-resolution NMR spectroscopy is an indispensable tool for determining the precise molecular structure of organic compounds in solution. For 1,3-dimethyl-2-(prop-2-yn-1-yl)benzene, NMR provides direct evidence of its carbon framework and the specific arrangement of its proton environments.
A hypothetical ¹H NMR spectrum of this compound in CDCl₃ would exhibit distinct signals corresponding to the aromatic, benzylic, methyl, and acetylenic protons. The aromatic region would likely show a complex pattern due to the three adjacent protons on the benzene (B151609) ring. The two methyl groups, being chemically equivalent, would produce a single sharp signal. The benzylic methylene (B1212753) protons and the terminal alkyne proton would also have characteristic chemical shifts.
Similarly, the ¹³C NMR spectrum provides a count of unique carbon environments. Due to molecular symmetry, this compound is expected to show 9 distinct carbon signals: 5 for the aromatic ring (as two carbons are equivalent), 2 for the methyl groups (equivalent), and 2 for the propargyl chain. The chemical shifts of these carbons are indicative of their electronic environment.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Predicted data based on analogous structures such as m-xylene (B151644) and other propargyl-substituted aromatics.
| Atom Type | Position | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |
|---|---|---|---|
| Aromatic CH | C4/C6 | ~7.0-7.2 (multiplet) | ~126-129 |
| Aromatic CH | C5 | ~7.0-7.2 (multiplet) | ~129-131 |
| Aromatic C (quaternary) | C1/C3 | - | ~137-139 |
| Aromatic C (quaternary) | C2 | - | ~135-137 |
| Methyl (CH₃) | on C1/C3 | ~2.3-2.4 (singlet) | ~20-22 |
| Benzylic (CH₂) | Propargyl C1' | ~3.4-3.5 (doublet) | ~25-28 |
| Alkyne C (quaternary) | Propargyl C2' | - | ~80-83 |
| Alkyne CH | Propargyl C3' | ~2.1-2.2 (triplet) | ~70-73 |
For complex reaction products, such as those from cycloaddition or cascade reactions involving the alkyne functionality nih.govbeilstein-journals.org, one-dimensional NMR spectra can become crowded and difficult to interpret. Two-dimensional (2D) NMR techniques are essential for unambiguously assigning all proton and carbon signals by revealing through-bond correlations.
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically over two or three bonds. For a Diels-Alder cycloadduct derived from this compound, COSY would be crucial for establishing the connectivity of protons within the newly formed cyclic framework. For instance, it would show a clear correlation between adjacent protons in the bicyclic system.
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates proton signals with the carbon signals of the atoms they are directly attached to. This technique allows for the direct assignment of protonated carbons. In the analysis of a complex product, each C-H cross-peak in the HSQC spectrum provides a definitive link between the ¹H and ¹³C spectra.
The alkyne group of this compound can serve as a monomer for polymerization, potentially yielding highly crystalline or semi-crystalline materials. Unlike solution NMR, solid-state NMR (ssNMR) provides structural information on insoluble materials. nsf.gov Techniques like Cross-Polarization Magic Angle Spinning (CP/MAS) are used to obtain high-resolution ¹³C spectra of solid polymers. unt.edu
For a polymer derived from this compound, ssNMR could:
Confirm the structure of the repeating unit.
Provide information on polymer chain conformation and packing. researchgate.net
Distinguish between crystalline and amorphous regions within the material. researchgate.net
Study the dynamics of different segments of the polymer chain. kpi.ua
The ¹³C chemical shifts in the solid state can differ slightly from those in solution due to packing effects, providing valuable data on the solid-state structure.
Mass Spectrometry for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a powerful technique for determining the molecular weight of a compound and obtaining structural information from its fragmentation patterns.
For the parent compound, this compound (C₁₂H₁₄), the molecular weight is 158.24 g/mol . Electron Ionization (EI) mass spectrometry would show a molecular ion peak ([M]⁺) at m/z 158. The fragmentation pattern would likely be dominated by the loss of a methyl group ([M-15]⁺) to form a stable benzylic cation, and cleavage at the benzylic position to yield a tropylium-like ion (m/z 117) or a propargyl radical, leaving a dimethylbenzyl cation (m/z 119). The fragmentation of the m-xylene moiety itself would also contribute to the spectrum, with characteristic peaks at m/z 91 and 77. docbrown.info
High-Resolution Mass Spectrometry (HRMS) provides extremely accurate mass measurements (typically to within 5 ppm), allowing for the determination of the elemental composition of a molecule or fragment. This is crucial for identifying transient reaction intermediates or for confirming the identity of a final product without ambiguity. For example, in a complex cobalt-catalyzed bicycloaddition reaction, HRMS was used to confirm the elemental composition of the resulting products. acs.org If this compound were to react with a diene C₅H₆ in a Diels-Alder reaction, the expected product would have the formula C₁₇H₂₀. HRMS could distinguish this from an isomer with a different elemental formula, such as C₁₆H₁₆O, which might have a similar nominal mass.
Tandem Mass Spectrometry (MS/MS) is a technique where a specific ion from an initial mass spectrum is selected, fragmented further, and a second mass spectrum is recorded for the fragments. This method is invaluable for structural elucidation and for tracing reaction pathways. By analyzing a reaction mixture over time with a technique like HRLC-MS/MS, one can identify reactants, intermediates, and products. acs.org Selecting the molecular ion of a suspected intermediate and subjecting it to MS/MS would generate a characteristic fragmentation pattern. This pattern can serve as a fingerprint to confirm its structure and to understand how it transforms into the final product, providing deep insight into the reaction mechanism.
X-ray Crystallography for Precise Molecular Structure Determination
While NMR and MS provide information on molecular connectivity and formula, X-ray crystallography offers the definitive, three-dimensional structure of a molecule as it exists in a crystalline solid. This technique is applicable to reaction products of this compound that can be crystallized.
The analysis of a single crystal by X-ray diffraction yields a complete map of electron density, from which the precise positions of all atoms can be determined. This provides unambiguous data on:
Bond lengths
Bond angles
Torsional angles
Absolute stereochemistry
For example, in the characterization of complex cycloadducts or fused ring systems that can result from reactions of alkynes mdpi.com, X-ray crystallography is often the ultimate proof of structure. It can confirm the regiochemistry and stereochemistry of a reaction, which may be difficult to determine by spectroscopic methods alone. researchgate.net While obtaining a crystal structure for the parent liquid compound this compound would be challenging, its solid derivatives, such as metal complexes or crystalline reaction products, would be excellent candidates for this analysis. iucr.orgnih.gov
Table 2: Representative Crystallographic Parameters for a Hypothetical Crystalline Derivative Data presented are illustrative of typical parameters obtained from an X-ray diffraction experiment on a small organic molecule.
| Parameter | Example Value | Information Provided |
|---|---|---|
| Chemical Formula | C₁₇H₂₀ | Elemental composition of the unit cell contents |
| Formula Weight | 224.34 g/mol | Molecular weight of the asymmetric unit |
| Crystal System | Monoclinic | The basic symmetry of the crystal lattice |
| Space Group | P2₁/n | The specific symmetry elements present in the crystal |
| Unit Cell Dimensions | a = 8.8 Å, b = 15.4 Å, c = 9.9 Å, β = 94.6° | The size and shape of the repeating unit of the crystal |
| Volume (V) | 1354 ų | The volume of the unit cell |
| Z | 4 | Number of molecules in the unit cell |
| Calculated Density | 1.28 g/cm³ | The theoretical density of the crystal |
| R-factor (R1) | < 0.05 | A measure of the agreement between the crystallographic model and the experimental data |
Single-Crystal X-ray Diffraction of Derivatives and Co-crystals
Single-crystal X-ray diffraction (SCXRD) stands as the definitive method for determining the precise molecular structure of a crystalline solid. This technique allows for the measurement of bond lengths, bond angles, and torsion angles, revealing the exact conformation of the molecule in the solid state. While a crystal structure for this compound is not publicly available, analysis of related aryl propargyl derivatives provides insight into the type of structural information that can be obtained.
Furthermore, SCXRD is invaluable for characterizing the products of reactions involving the alkyne moiety. For example, in a cycloaddition reaction, this technique can unambiguously confirm the regiochemistry and stereochemistry of the resulting heterocyclic product. The formation of co-crystals, where the target molecule crystallizes with another compound, can also be analyzed to study intermolecular interactions in a controlled manner.
Below is a table representing the type of data that would be obtained from an SCXRD analysis of a derivative, based on findings for related structures.
| Parameter | Description | Expected Value Range / Comment |
| Crystal System | The symmetry system of the crystal lattice. | e.g., Monoclinic, Orthorhombic |
| Space Group | The specific symmetry group of the crystal. | e.g., P2₁/n |
| C≡C Bond Length | The distance between the two sp-hybridized carbon atoms. | ~1.18 - 1.21 Å |
| C(sp)-H Bond Length | The length of the bond of the terminal alkyne hydrogen. | ~0.95 - 1.00 Å |
| C(aryl)-C(methylene) Bond | The bond connecting the benzene ring to the propargyl group. | ~1.50 - 1.53 Å |
| Ar-C-CH₂-C Torsion Angle | The dihedral angle defining the propargyl group's orientation. | Determines the molecular conformation (e.g., syn- or anti-periplanar). |
Analysis of Crystal Packing and Supramolecular Interactions
The arrangement of molecules within a crystal lattice, known as crystal packing, is governed by a network of non-covalent intermolecular forces. These supramolecular interactions are crucial as they influence the material's physical properties, such as melting point, solubility, and stability. For this compound, several types of interactions are expected to direct its self-assembly in the solid state.
The primary forces would be van der Waals interactions, arising from the nonpolar hydrocarbon structure. Additionally, the aromatic rings facilitate π-π stacking interactions, where the electron-rich π-systems of adjacent benzene rings align, often in a parallel-displaced or T-shaped arrangement. rsc.org
Vibrational Spectroscopy (IR, Raman) for Functional Group Identification and Reaction Monitoring
Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is a powerful tool for identifying functional groups within a molecule. Each technique relies on the absorption (IR) or scattering (Raman) of light by vibrating chemical bonds, providing a unique spectral fingerprint.
For this compound, the spectrum is expected to show characteristic bands corresponding to its three main components: the terminal alkyne, the alkyl (methyl) groups, and the 1,2,3-trisubstituted benzene ring.
Terminal Alkyne Group: A sharp, strong absorption for the ≡C-H stretch is expected around 3300 cm⁻¹. The C≡C triple bond stretch typically appears as a weak to medium band in the 2100-2140 cm⁻¹ region.
Aromatic Ring: C-H stretching vibrations on the benzene ring are observed just above 3000 cm⁻¹. docbrown.info Characteristic ring stretching vibrations (often referred to as C=C stretches) occur in the 1450-1600 cm⁻¹ region. docbrown.info Out-of-plane C-H bending bands are also expected in the fingerprint region (below 900 cm⁻¹), which are diagnostic of the substitution pattern.
Alkyl Groups: C-H stretching vibrations from the two methyl groups and the methylene bridge will appear in the 2850-3000 cm⁻¹ range. docbrown.info
This technique is also highly effective for reaction monitoring. For example, in a reaction where the terminal alkyne is consumed (e.g., a click reaction, hydration, or coupling), the disappearance of the characteristic ≡C-H and C≡C stretching bands can be monitored in real-time to track the reaction's progress.
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Expected Intensity |
|---|---|---|---|
| ≡C-H Stretch | Terminal Alkyne | ~3300 | Strong, Sharp (IR) |
| Aromatic C-H Stretch | Benzene Ring | 3000 - 3100 | Medium to Weak |
| Alkyl C-H Stretch | -CH₃, -CH₂- | 2850 - 2980 | Strong |
| C≡C Stretch | Internal Alkyne | 2100 - 2140 | Weak to Medium |
| Aromatic C=C Stretch | Benzene Ring | ~1600, ~1500 | Medium |
| Alkyl C-H Bend | -CH₃, -CH₂- | 1370 - 1470 | Medium |
| Aromatic C-H Out-of-Plane Bend | Benzene Ring | 700 - 900 | Strong (IR) |
Hyphenated Chromatographic Techniques (e.g., GC-MS, LC-MS) for Purity and Mixture Analysis
Hyphenated techniques, which couple a separation method with a detection method, are essential for assessing the purity of this compound and analyzing the complex mixtures that result from its synthesis or reactions.
Gas Chromatography-Mass Spectrometry (GC-MS): Given its expected volatility, GC-MS is an ideal technique for the analysis of this compound. In this method, the sample is vaporized and separated based on its boiling point and interactions with a stationary phase in a capillary column. The separated components then enter a mass spectrometer, where they are ionized and fragmented.
The resulting mass spectrum provides structural information. For this compound (MW = 144.12 g/mol ), the electron ionization (EI) mass spectrum is expected to show a molecular ion peak ([M]⁺) at an m/z of 144. The fragmentation pattern would be key to its identification. A prominent fragment would likely be observed at m/z 129, corresponding to the loss of a methyl group ([M-15]⁺) to form a stable benzylic-type cation. This is analogous to the fragmentation of m-xylene, which shows a strong peak at m/z 91 after losing a methyl group from the molecular ion at m/z 106. docbrown.info Other fragments could arise from cleavage of the propargyl group.
| m/z | Proposed Ion Structure | Proposed Fragmentation Pathway |
|---|---|---|
| 144 | [C₁₁H₁₂]⁺ | Molecular Ion (M⁺) |
| 129 | [C₁₀H₉]⁺ | Loss of a methyl radical (•CH₃) |
| 115 | [C₉H₇]⁺ | Loss of an ethyl radical (•C₂H₅) or sequential losses |
| 105 | [C₈H₉]⁺ | Loss of the propargyl radical (•C₃H₃) |
Liquid Chromatography-Mass Spectrometry (LC-MS): While GC-MS is well-suited for the parent compound, LC-MS is more versatile for analyzing reaction mixtures, especially those containing more polar, less volatile, or thermally unstable products. For instance, if the alkyne is converted into a more polar functional group (e.g., a carboxylic acid via oxidation or a triazole via cycloaddition), reverse-phase LC would be the superior separation technique. LC-MS is particularly powerful for separating isomers that may not be resolved by GC. nih.govsciex.com Electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) would be employed to generate ions for mass analysis, providing molecular weight information for each component in the mixture.
Theoretical and Computational Studies of 1,3 Dimethyl 2 Prop 2 Yn 1 Yl Benzene
Quantum Chemical Investigations of Electronic Structure and Reactivity
Quantum chemical methods are fundamental to understanding the intrinsic properties of a molecule. By solving the Schrödinger equation, or approximations of it, these techniques can predict a wide range of molecular characteristics, from geometries and energies to spectroscopic properties and reactivity indices.
Density Functional Theory (DFT) has become a cornerstone of computational chemistry due to its favorable balance of accuracy and computational cost. DFT methods are widely used to determine the equilibrium geometries of molecules (ground states) and the structures of transition states, which are critical for understanding reaction pathways.
For a molecule like 1,3-Dimethyl-2-(prop-2-yn-1-yl)benzene, DFT calculations, often employing functionals like B3LYP with basis sets such as 6-311++G(d,p), can predict bond lengths, bond angles, and dihedral angles of the ground state with high accuracy. Furthermore, DFT is instrumental in locating transition state structures, which represent the energy maxima along a reaction coordinate. The calculated energies of the ground and transition states allow for the determination of activation energies, providing crucial information about the kinetics of a reaction. For instance, in reactions involving the propargyl group, such as cycloadditions or rearrangements, DFT can elucidate the step-by-step mechanism and the associated energy barriers.
Table 1: Representative DFT-Calculated Geometrical Parameters for a Substituted Benzene (B151609) Derivative
| Parameter | Bond/Angle | Calculated Value |
|---|---|---|
| Bond Length | C-C (aromatic) | 1.39 Å |
| C≡C (alkyne) | 1.21 Å | |
| C-H (aromatic) | 1.08 Å | |
| Bond Angle | C-C-C (in ring) | 120.0° |
| C-C≡C | 178.5° |
Note: These are typical values for similar structures and serve as an illustrative example.
Ab initio methods are a class of quantum chemical calculations that are based on first principles, without the use of empirical parameters. While computationally more demanding than DFT, methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory can provide very high accuracy for energetic and spectroscopic properties.
These high-level calculations are particularly valuable for obtaining precise predictions of molecular energies, ionization potentials, and electron affinities. In the context of spectroscopy, ab initio methods can be used to simulate vibrational spectra (IR and Raman) with excellent agreement with experimental data. For example, a study on the vibrational spectra of the related molecule phenylacetylene (B144264) utilized ab initio anharmonic calculations to accurately reproduce the complex features in the C-H stretching regions. bohrium.com Such calculations for this compound would allow for the precise assignment of its vibrational modes.
Frontier Molecular Orbital (FMO) theory is a powerful qualitative tool for predicting the reactivity of molecules. wikipedia.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy reflects its ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability.
For this compound, the HOMO is expected to be localized on the electron-rich dimethyl-substituted benzene ring, while the LUMO would likely have significant contributions from the π* orbitals of the alkyne group. The interaction of these frontier orbitals governs the molecule's behavior in pericyclic reactions, such as cycloadditions. wikipedia.org
The Molecular Electrostatic Potential (MEP) provides a map of the charge distribution on the molecule's surface. Regions of negative potential (typically colored red or yellow) indicate areas that are rich in electrons and susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack. For the title compound, the MEP would likely show a negative potential around the π-system of the benzene ring and the alkyne, and positive potentials near the hydrogen atoms.
Table 2: Illustrative Frontier Molecular Orbital Energies for a Phenylalkyne Derivative
| Orbital | Energy (eV) |
|---|---|
| HOMO | -8.50 |
| LUMO | -0.95 |
| HOMO-LUMO Gap | 7.55 |
Note: These values are representative and intended to illustrate the output of FMO analysis.
Computational Modeling of Reaction Mechanisms and Kinetics
Computational chemistry is an indispensable tool for elucidating the detailed mechanisms of chemical reactions and for predicting their rates.
By mapping out the potential energy surface of a reaction, computational methods can identify the most likely reaction pathways. This involves locating all relevant intermediates and transition states that connect the reactants to the products. The calculated energy differences between these species provide the activation energy barriers for each step of the reaction.
For this compound, this approach could be used to study a variety of reactions, such as the Bergman cyclization of the propargyl group, electrophilic aromatic substitution on the benzene ring, or metal-catalyzed transformations. For instance, in a hypothetical palladium-catalyzed hydrogenation, DFT calculations could be used to model the oxidative addition, migratory insertion, and reductive elimination steps, providing a detailed picture of the catalytic cycle. A computational study on the hydrogenation of diphenylacetylene (B1204595) over palladium clusters revealed the step-wise mechanism and the corresponding energy barriers for the formation of stilbene (B7821643) and diphenylethane. scielo.br
Table 3: Example of Calculated Activation Energies for a Multi-Step Reaction
| Reaction Step | Transition State | Activation Energy (kcal/mol) |
|---|---|---|
| Step 1: A → B | TS1 | 15.2 |
| Step 2: B → C | TS2 | 22.5 |
| Step 3: C → D | TS3 | 8.7 |
Note: These are hypothetical values for a representative reaction to demonstrate the type of data obtained from reaction pathway analysis.
Many chemical reactions are carried out in a solvent, which can have a significant impact on reaction rates and mechanisms. Computational models can account for the influence of the solvent through either explicit or implicit methods. Explicit models involve including a number of solvent molecules in the calculation, while implicit models, such as the Polarizable Continuum Model (PCM), represent the solvent as a continuous medium with a specific dielectric constant. researchgate.net
For reactions involving polar or charged species, the choice of solvent can dramatically alter the energy landscape. For example, a polar solvent would be expected to stabilize a polar transition state more than the nonpolar reactants, thereby lowering the activation energy and accelerating the reaction. Computational studies of this compound that include solvent effects would provide a more realistic description of its reactivity in solution. The effect of solvent polarity on properties like dipole moment, polarizability, and solvation free energy can be systematically investigated to understand how the medium influences the behavior of the molecule. ajrconline.org
Molecular Dynamics Simulations for Conformational Landscapes and Intermolecular Associations
The conformational flexibility of this compound is primarily dictated by the rotation around the single bond connecting the propargyl group to the benzene ring. This rotation would determine the orientation of the alkyne functionality with respect to the two methyl groups on the aromatic ring. It is expected that the molecule would adopt conformations that minimize steric hindrance between the propargyl group and the adjacent methyl groups.
Intermolecular associations play a critical role in the condensed-phase properties of molecular compounds. For aryl-alkyne compounds like this compound, non-covalent interactions such as π-stacking are expected to be significant. Studies on the heterodimers of propargylbenzene with phenylacetylene and its fluorinated derivatives have shown that π-stacked structures are the most stable. nih.govacs.org These interactions are driven by favorable electrostatic and dispersion forces between the aromatic rings.
In such π-stacked arrangements, the aromatic rings of two molecules align in a parallel or near-parallel fashion. The presence of the propargyl group and the methyl substituents on the benzene ring of this compound would influence the geometry and strength of these interactions. The methylene (B1212753) spacer in the propargyl group provides additional flexibility, potentially allowing for different types of π-stacking arrangements.
Computational studies on propargylbenzene heterodimers have quantified the interaction energies of these π-stacked conformations. nih.gov These energies are a sum of electrostatic, exchange, induction, and dispersion components. The data indicates that dispersion forces are a major stabilizing contributor to the π-stacking interactions in these systems. The stabilization energies for heterodimers of propargylbenzene with various phenylacetylenes are inversely proportional to the dipole moments of the phenylacetylenes. nih.govacs.org
The following interactive data table summarizes the calculated interaction energies for π-stacked heterodimers of propargylbenzene (PrBz) with phenylacetylene (PHA) and fluorophenylacetylenes (FPHAs), which can serve as a model for the types of interactions this compound might engage in.
Interaction Energies of Propargylbenzene (PrBz) Heterodimers
| Heterodimer | Stabilization Energy (kcal/mol) | Electrostatic Component (kcal/mol) | Dispersion Component (kcal/mol) |
|---|---|---|---|
| PrBz-PHA | -4.5 | -1.8 | -3.5 |
| PrBz-o-FPHA | -4.2 | -1.5 | -3.4 |
| PrBz-m-FPHA | -4.3 | -1.7 | -3.4 |
| PrBz-p-FPHA | -4.4 | -1.8 | -3.5 |
Data is illustrative and based on computational studies of analogous compounds.
Quantitative Structure-Property Relationship (QSPR) Studies of Related Aryl-Alkyne Compounds
Quantitative Structure-Property Relationship (QSPR) studies are theoretical models that aim to predict the physicochemical properties of chemicals based on their molecular structure. nih.gov These models are built by establishing a mathematical relationship between calculated molecular descriptors and an experimentally determined property. For novel compounds like this compound, QSPR can provide valuable estimations of properties where experimental data is lacking.
While specific QSPR models for this compound have not been developed, the principles of QSPR can be applied by examining studies on related classes of compounds, such as substituted benzenes. nih.govacs.orgunipi.it The molecular descriptors used in these models can be broadly categorized into several types:
Topological descriptors: These are derived from the 2D representation of the molecule and describe aspects like size, shape, and branching.
Geometrical descriptors: These are calculated from the 3D coordinates of the molecule and include information about the molecular surface area and volume.
Electronic descriptors: These relate to the electronic structure of the molecule, such as dipole moment, polarizability, and energies of molecular orbitals (e.g., HOMO and LUMO).
Physicochemical descriptors: These are related to properties like hydrophobicity (logP) and molar refractivity.
In QSPR studies of substituted benzenes, for instance, descriptors such as the logarithm of the octanol-water partition coefficient (log K(OW)) and the energy of the lowest unoccupied molecular orbital (E(LUMO)) have been successfully used to model properties like toxicity to aquatic organisms. nih.govresearchgate.net The log K(OW) descriptor often correlates with the hydrophobicity of a molecule, which influences its transport and accumulation in biological systems. nih.gov The E(LUMO) can be related to the reactivity of a molecule, particularly its ability to accept electrons. nih.gov
A typical QSPR model takes the form of a linear or non-linear equation that connects a set of descriptors to a specific property. For example, a simplified linear QSPR model might look like:
Property = c0 + c1(Descriptor 1) + c2(Descriptor 2) + ...
Where the 'c' values are coefficients determined through statistical regression analysis of a training set of molecules with known properties.
The following interactive data table provides examples of molecular descriptors that would be relevant for developing QSPR models for aryl-alkyne compounds like this compound and the properties they are often used to predict.
Relevant Descriptors for QSPR of Aryl-Alkyne Compounds
| Descriptor Class | Example Descriptor | Predicted Property |
|---|---|---|
| Topological | Wiener Index | Boiling Point, Viscosity |
| Geometrical | Molecular Surface Area | Solubility, Rate of Diffusion |
| Electronic | Dipole Moment | Polarity, Intermolecular Forces |
| Electronic | HOMO/LUMO Energies | Reactivity, Electron Affinity |
| Physicochemical | logP (Octanol-Water Partition Coefficient) | Bioaccumulation, Toxicity |
The development of robust QSPR models for aryl-alkynes would require a dataset of compounds with experimentally determined properties to serve as a training and validation set. Such models could then be used to reliably predict the properties of new compounds within this class, including this compound.
Applications of 1,3 Dimethyl 2 Prop 2 Yn 1 Yl Benzene in Advanced Chemical Synthesis and Materials Science
Precursor in Polymer Chemistry and Functional Materials
There is currently no available scientific literature detailing the use of 1,3-Dimethyl-2-(prop-2-yn-1-yl)benzene as a monomer for the synthesis of homopolymers or copolymers. Research into polymers derived from substituted aryl-alkyne monomers is a broad field, but specific data for this compound is absent.
No information regarding the synthesis, characterization, or properties of Poly(this compound) or any of its copolymers could be retrieved from the searched scientific databases.
The potential of this compound in the development of opto-electronic materials is suggested by its inclusion in patent applications for "Organic semiconductor material" (EP2248818A1 and US2011087034A1). However, the detailed contribution, specific properties, and performance data of the compound within these applications are not publicly accessible. The aryl-alkyne motif is of interest in materials science for its potential to create conjugated systems with desirable electronic and photophysical properties, but specific research on this compound in this context is not available.
No studies have been found that investigate or report the use of this compound as a cross-linking agent. The terminal alkyne group offers a potential site for various cross-linking reactions, but its efficacy and application in polymer network formation have not been documented in the available literature.
Building Block for Supramolecular Assemblies and Architectures
The design of supramolecular structures often utilizes specific non-covalent interactions. While aromatic and alkyne moieties can participate in such interactions, there is no published research focusing on the use of this compound as a specific building block for creating supramolecular assemblies.
General principles of self-assembly involving aromatic (π-π stacking) and alkyne interactions are well-established. However, no specific examples or detailed studies concerning the self-assembly behavior of this compound have been reported.
There is no available information on the application of this compound in the field of host-guest chemistry, either as a host or a guest molecule.
Role in Ligand Design for Catalysis and Metal-Organic Frameworks (MOFs)
The propargyl group attached to the dimethylbenzene core of this compound offers a reactive handle for the synthesis of complex molecular architectures. This functionality is pivotal in the development of sophisticated ligands for asymmetric catalysis and in the engineering of porous materials with tailored properties.
Development of Chiral Ligands from this compound Derivatives
While direct derivatization of this compound into chiral ligands is not extensively documented, its structural motifs are found in precursors to chiral systems. The synthesis of pro-chiral derivatives containing a prop-2-yn-1-yl group attached to a substituted aromatic ring highlights the potential of this class of compounds in asymmetric synthesis. For instance, pro-chiral diynes and dienes, which are precursors to more complex chiral ligands, have been synthesized from related acetoacetanilide (B1666496) derivatives and propargyl bromide. These pro-chiral molecules can serve as foundational structures for the development of ligands that induce stereoselectivity in metal-catalyzed reactions. The strategic placement of the dimethyl groups on the benzene (B151609) ring can influence the steric environment around a metal center, a critical factor in designing effective chiral ligands.
| Precursor Type | Synthetic Approach | Potential Chiral Ligand Application |
| Pro-chiral diynes | SN2 reaction of acetoacetanilide derivatives with propargyl bromide | Precursors for multi-dentate chiral ligands |
| Pro-chiral dienes | SN2 reaction of acetoacetanilide derivatives with allyl bromide | Building blocks for ligands in asymmetric catalysis |
Integration into MOF Structures for Specific Chemical Functions
Metal-organic frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters and organic linkers. The properties of MOFs can be tuned by judiciously selecting these building blocks. The incorporation of functional groups into the organic linkers is a key strategy for tailoring the properties of MOFs for specific applications such as gas storage, separation, and catalysis.
The terminal alkyne functionality of this compound makes it an attractive candidate for use as a functional linker in MOF synthesis. While the direct use of this specific compound as a primary linker in prominent MOFs is not widely reported, the introduction of alkyne groups into MOF structures is a known strategy for post-synthetic modification. For example, MOFs functionalized with alkyne groups have been shown to be effective in the ultrasensitive detection of metal ions. The alkyne group can act as a reactive site for "click" chemistry reactions, allowing for the covalent attachment of other functional molecules to the MOF framework after its initial synthesis. This post-synthetic modification can impart new chemical functions to the material without altering its underlying crystal structure. The dimethyl-substituted benzene core of this compound could also influence the porosity and stability of the resulting MOF.
Scaffold for Novel Organic Synthesis Methodologies
The reactivity of the propargyl group in this compound provides a platform for exploring and developing new frontiers in organic synthesis, particularly in the areas of click chemistry and catalysis.
Applications in Photoredox and Electrocatalysis
Visible-light photoredox catalysis has emerged as a powerful tool in organic synthesis, enabling the formation of new chemical bonds under mild conditions. Alkynes are known to participate in a variety of photoredox-catalyzed reactions. While specific studies on this compound in this context are limited, the general reactivity of aryl-substituted alkynes suggests its potential. For instance, photoredox-catalyzed radical cascade annulations of 1,6-enynes have been reported, demonstrating the ability of the alkyne moiety to undergo radical addition. The electronic properties of the dimethyl-substituted benzene ring in this compound could influence the reactivity of the alkyne in such transformations.
Electrocatalysis offers another avenue for the activation and functionalization of organic molecules. The electrochemical oxidation or reduction of alkynes can generate reactive intermediates that can participate in a variety of synthetic transformations. Although the direct application of this compound in electrocatalysis is not well-documented, the electrochemical behavior of related benzylic compounds suggests potential utility. The ease of oxidation or reduction of the molecule could be tuned by the substitution on the aromatic ring, making it a potentially interesting substrate for developing new electrocatalytic methodologies.
| Catalytic Method | Potential Reaction Type | Role of this compound |
| Photoredox Catalysis | Radical addition, Cycloaddition | Substrate for radical-mediated transformations |
| Electrocatalysis | Redox-initiated reactions | Precursor to reactive intermediates |
Future Research Directions and Contemporary Challenges in 1,3 Dimethyl 2 Prop 2 Yn 1 Yl Benzene Chemistry
Development of Highly Stereoselective and Enantioselective Transformations
A primary challenge in the functionalization of 1,3-dimethyl-2-(prop-2-yn-1-yl)benzene is achieving high levels of stereocontrol. Future research will likely focus on developing catalytic systems capable of executing stereoselective additions across the alkyne or substitutions at the propargylic position, should it be modified.
Research Findings: The stereoselective synthesis of complex molecules often relies on sophisticated catalytic processes. mdpi.com For propargylic systems, transition-metal catalysts, particularly those based on ruthenium, have been investigated for their potential in asymmetric substitution reactions. acs.org Density Functional Theory (DFT) studies on model systems suggest that the electronic nature of substituents on the propargylic alcohol can significantly influence enantioselectivity. acs.org For instance, replacing a methyl group with a more electron-withdrawing trifluoromethyl group has been computationally predicted to enhance enantioselectivity in certain ruthenium-catalyzed reactions. acs.org
Applying these principles to this compound, future work could involve designing chiral ligands for transition metals that can effectively differentiate between the enantiotopic faces of the alkyne or a related propargylic intermediate. The steric bulk of the dimethylbenzene moiety will be a critical factor, potentially requiring catalysts with tailored steric and electronic properties to achieve high fidelity.
| Transformation Type | Potential Catalyst Class | Key Challenge | Anticipated Outcome |
|---|---|---|---|
| Asymmetric Hydration | Chiral Gold or Platinum Complexes | Controlling regioselectivity and enantioselectivity simultaneously. | Formation of chiral ketones or aldehydes. |
| Enantioselective Propargylic Substitution | Chiral Diruthenium Complexes | Requires prior functionalization to a propargylic alcohol or ester. | Access to enantioenriched propargyl-substituted compounds. acs.org |
| Stereoselective Carbometalation | Zirconocene or Nickel-based Catalysts | Ensuring high stereoselectivity in the formation of vinylmetallic intermediates. | Stereodefined trisubstituted alkenes. |
| Asymmetric Cycloaddition | Chiral Lewis Acids | Overcoming the steric hindrance imposed by the xylene ring. | Enantioenriched cyclic adducts. |
Exploration of Bio-orthogonal Reactions Beyond Established Click Chemistry
The terminal alkyne group makes this compound a candidate for bio-orthogonal chemistry, which involves reactions that can proceed in complex biological environments without interfering with native biochemical processes. nih.gov While the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," is the most apparent application, future research must venture beyond this established method to broaden the compound's utility. researchgate.netacs.org
Research Findings: The field of bio-orthogonal chemistry is continuously expanding beyond the CuAAC reaction. nih.gov Key developments include strain-promoted azide-alkyne cycloaddition (SPAAC), which obviates the need for a cytotoxic copper catalyst, and inverse-electron-demand Diels-Alder (IEDDA) reactions, noted for their exceptionally fast kinetics. acs.orgcam.ac.uk Other copper-catalyzed processes, such as the Glaser-Hay coupling, also offer pathways for conjugating terminal alkynes. researchgate.net The primary challenge lies in adapting these reactions for a simple, unstrained alkyne like that in this compound or developing novel chemistries that are orthogonal to existing methods. cam.ac.uk For instance, the development of sterically tuned tetrazines could allow for unique reactivity with specific alkynes, enabling multiple, simultaneous labeling experiments. researchgate.net
| Reaction | Catalyst/Promoter | Key Advantage | Applicability Challenge |
|---|---|---|---|
| Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Copper(I) | High efficiency and specificity ("click" reaction). researchgate.netacs.org | Potential cytotoxicity of copper catalyst. nih.gov |
| Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | None (ring strain) | Copper-free, highly bio-orthogonal. acs.org | Requires incorporation of the alkyne into a strained ring system. |
| Inverse-Electron-Demand Diels-Alder (IEDDA) | None | Extremely fast reaction kinetics. cam.ac.uk | Terminal alkynes are generally poor dienophiles for this reaction. |
| Glaser-Hay Coupling | Copper(I) or Copper(II) | Forms a symmetric diyne, useful for creating dimers. researchgate.net | Requires an oxidative environment and may have limited bio-orthogonality. |
| Sonogashira Coupling (Copper-free) | Palladium | Forms C-C bonds with aryl halides without a copper co-catalyst. researchgate.net | Biocompatibility of palladium catalysts and ligands must be established. |
Integration with Flow Chemistry and Automated Synthesis Platforms
The transition from traditional batch synthesis to continuous flow and automated platforms represents a significant step forward in chemical manufacturing and discovery. Applying these technologies to the synthesis and derivatization of this compound could offer substantial improvements in efficiency, safety, and scalability.
Research Findings: Flow chemistry enables precise control over reaction parameters such as temperature, pressure, and mixing, which can lead to higher yields, improved selectivity, and safer handling of hazardous reagents or reactive intermediates. researchgate.net Automated synthesis platforms, often utilizing pre-packaged reagent cartridges, allow for the rapid, unattended synthesis and purification of compound libraries. youtube.com Such systems are particularly well-suited for medicinal chemistry applications where numerous analogs of a core scaffold are required. For a molecule like this compound, a flow reactor could be used to optimize its initial synthesis, while an automated platform could then be employed to generate a diverse library of derivatives through reactions at the alkyne terminus.
| Reaction Type | Advantage of Flow Chemistry | Advantage of Automated Synthesis |
|---|---|---|
| Sonogashira Cross-Coupling | Improved heat transfer for exothermic reactions; rapid screening of catalysts and conditions. | Rapid generation of a library of aryl-alkyne derivatives. |
| Hydrogenation | Safe handling of hydrogen gas at high pressure; precise control over reaction extent (alkyne to alkene or alkane). researchgate.net | Systematic variation of catalysts and solvents for selective reduction. |
| Click Chemistry (CuAAC) | Immobilized copper catalysts can be used to prevent product contamination; enhanced reaction rates. | High-throughput synthesis of triazole-containing compounds. |
| Functionalization with Hazardous Reagents | In situ generation and immediate consumption of unstable or toxic reagents, minimizing operator exposure. | Standardized, enclosed protocols improve safety and reproducibility. youtube.com |
Advancements in In Situ Characterization Techniques for Reaction Monitoring
Understanding reaction mechanisms and kinetics is fundamental to optimizing chemical processes. The use of in situ characterization techniques, which monitor reactions in real-time without sample extraction, provides invaluable mechanistic data.
Research Findings: Several spectroscopic methods are well-suited for monitoring reactions involving alkynes. Infrared (IR) and Raman spectroscopy can track the disappearance of the characteristic alkyne C≡C stretching vibration (around 2100-2260 cm⁻¹) and the terminal ≡C-H stretch (around 3260-3330 cm⁻¹). libretexts.org Raman spectroscopy is particularly advantageous for live-cell imaging due to the weak Raman scattering of water. researchgate.net For mechanistic studies, techniques like pressurized sample infusion electrospray ionization mass spectrometry (PSI-ESI-MS) allow for the continuous introduction of a reaction mixture into a mass spectrometer, enabling the detection of short-lived intermediates and the real-time tracking of reactants and products. researchgate.net Ultrafast spectroscopic methods can even resolve photochemical processes, such as a potential alkyne-allene isomerization, on the femtosecond timescale. acs.org
| Technique | Information Provided | Application to this compound Chemistry |
|---|---|---|
| FTIR/Raman Spectroscopy | Real-time concentration of functional groups (alkyne, etc.). libretexts.org | Monitoring the rate of alkyne consumption in addition or coupling reactions. |
| ESI-MS | Detection of reactants, products, and catalytic intermediates. researchgate.net | Elucidating the mechanism of metal-catalyzed functionalization of the alkyne. |
| NMR Spectroscopy | Structural information and quantification of species in solution. | Tracking the formation of regioisomers or stereoisomers during a reaction. |
| UV-Vis Spectroscopy | Monitoring changes in conjugation or chromophores. | Studying reactions where the aromatic system's electronic properties are altered. |
Computational Design and Machine Learning Approaches for Novel Reactions and Materials
The synergy between computational chemistry and experimental work is accelerating the pace of chemical discovery. Density Functional Theory (DFT) and machine learning (ML) are powerful tools for predicting reaction outcomes and designing novel molecules and materials with desired properties.
Research Findings: DFT calculations are widely used to model reaction mechanisms, determine transition state energies, and rationalize observed reactivity and selectivity. acs.orgresearchgate.net For this compound, DFT could be employed to predict the regioselectivity of electrophilic additions to the alkyne or to assess the stability of potential catalytic intermediates.
Machine learning is emerging as a complementary, data-driven approach. nips.cc ML models trained on vast datasets of known chemical reactions can predict the major product of a given set of reactants and reagents, suggest optimal reaction conditions, or even forecast reaction yields. nih.govsemanticscholar.org A significant challenge is the availability of high-quality, extensive datasets. rsc.org For a specific molecule like this compound, a hybrid approach could be envisioned: DFT could generate a set of theoretical reactivity data, which could then be used to train a specialized ML model to guide experimental efforts, thereby reducing the time and resources spent on trial-and-error optimization.
| Approach | Primary Function | Specific Application | Key Challenge |
|---|---|---|---|
| Density Functional Theory (DFT) | Mechanistic insight and energy calculations. acs.org | Predicting transition state geometries and activation energies for novel transformations. | Computational cost for complex systems and solvent effects. |
| Machine Learning (ML) - Forward Prediction | Predicting reaction products from reactants. nips.cc | Identifying likely outcomes and potential side products for untested reaction conditions. | Model accuracy depends heavily on the quality and scope of training data. researchgate.net |
| Machine Learning (ML) - Condition Optimization | Recommending optimal catalysts, solvents, and temperatures. semanticscholar.org | Accelerating the optimization of a known reaction, such as a C-N cross-coupling. | Requires structured data from high-throughput experimentation. |
| Hybrid DFT/ML Models | Combining theoretical accuracy with data-driven speed. nih.gov | Predicting activation energies or properties for a large library of derivatives based on the compound's scaffold. | Development and validation of robust hybrid models. |
Q & A
Q. What protocols ensure safe handling of this compound during kinetic studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
